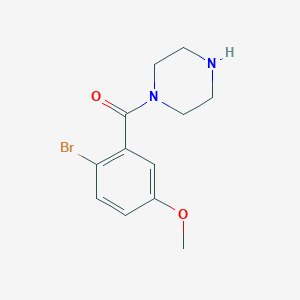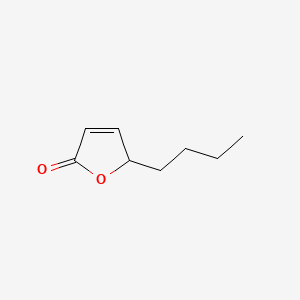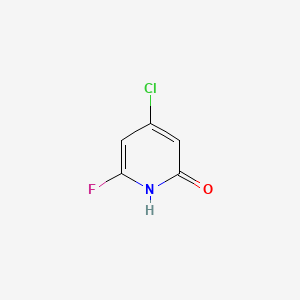
4-Chloro-6-fluoropyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoropyridin-2-OL is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties. The presence of these halogens makes it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyridin-2-OL typically involves the selective halogenation of pyridine derivatives. One common method is the treatment of 2-chloro-4-fluoropyridine with hydroxylating agents under controlled conditions. For example, the reaction of 2-chloro-4-fluoropyridine with sodium hydroxide in an aqueous medium can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-fluoropyridin-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridinone derivatives.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoropyridin-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoropyridin-2-OL involves its interaction with specific molecular targets. The presence of halogens enhances its ability to form strong interactions with enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-fluoropyridine: Similar structure but lacks the hydroxyl group.
6-Chloro-2-fluoropyridin-3-ol: Similar structure with different positions of chlorine and fluorine atoms.
4-Fluoropyridin-2-ol: Lacks the chlorine atom.
Uniqueness
4-Chloro-6-fluoropyridin-2-OL is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H3ClFNO |
|---|---|
Peso molecular |
147.53 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) |
Clave InChI |
HEEWCFGKIPBJHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)

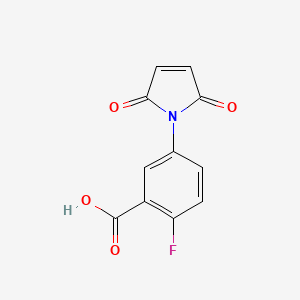
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
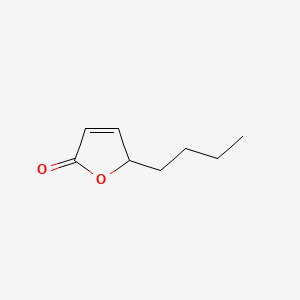
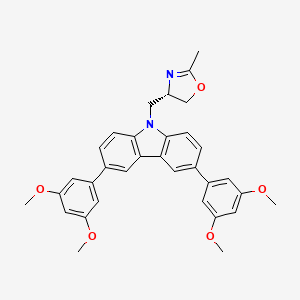
![2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14067694.png)
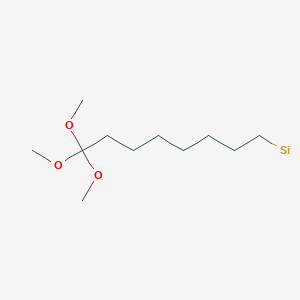
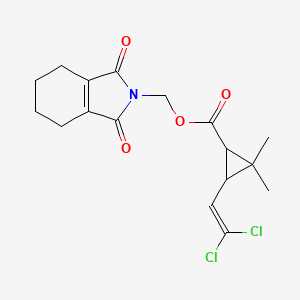
![Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-](/img/structure/B14067706.png)
